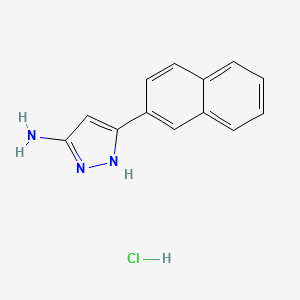

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride

Description

Properties

Molecular Formula |

C13H12ClN3 |

|---|---|

Molecular Weight |

245.71 g/mol |

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H |

InChI Key |

JVVXEQUUTFUWQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation with Hydrazine Monohydrate

A widely employed method involves the reaction of β-keto nitriles or α,β-unsaturated ketones with hydrazine derivatives. For example, 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine can be synthesized by treating 3-(naphthalen-2-yl)-3-oxopropanenitrile with hydrazine monohydrate in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring. Typical conditions include:

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in a polar aprotic solvent such as dichloromethane.

Acid-Catalyzed Cyclization

In cases where electron-withdrawing groups destabilize the intermediate, acid catalysis enhances cyclization efficiency. A study demonstrated that trifluoroacetic acid (TFA) in dichloromethane facilitates deprotection and cyclization simultaneously, achieving yields upward of 88%. This method is particularly effective for substrates bearing acid-labile protecting groups.

Hydroxylamine Hydrochloride-Based Synthesis

Formation of Isoxazole Intermediates

Hydroxylamine hydrochloride serves as a versatile reagent for constructing heterocyclic intermediates. For instance, reacting 3-(naphthalen-2-yl)acryloyl chloride with hydroxylamine hydrochloride in ethanol yields an isoxazole precursor, which undergoes reductive cleavage to form the pyrazole core. Key parameters include:

One-Pot Sequential Reactions

Recent advancements enable tandem isoxazole formation and pyrazole cyclization in a single pot. A 2025 study reported using thionyl chloride to activate carbonyl groups in situ, followed by hydrazine addition to directly generate the pyrazole amine. This method reduces purification steps and improves throughput (yield: 71–84%).

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed C–H Activation

Palladium catalysts enable direct functionalization of naphthalene rings. For example, Suzuki-Miyaura coupling of 3-bromo-1H-pyrazol-5-amine with naphthalen-2-ylboronic acid in the presence of Pd(PPh) produces the target compound with >90% regioselectivity. Optimized conditions include:

Copper-Mediated Amination

Copper(I) iodide catalyzes the coupling of pyrazole halides with naphthylamines under ligand-free conditions. This method avoids costly palladium catalysts and achieves moderate yields (55–62%).

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane and treated with HCl gas or concentrated hydrochloric acid. Precipitation occurs upon addition of diethyl ether, yielding the hydrochloride salt with >95% purity. Critical factors include:

Purification Techniques

-

Recrystallization : Ethanol/chloroform (5:1) yields needle-like crystals with minimal impurities.

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine cyclization | 70–85 | 95–98 | Scalable, low cost | Requires acidic workup |

| Hydroxylamine route | 71–88 | 90–95 | One-pot feasibility | Sensitive to moisture |

| Pd-catalyzed coupling | 65–78 | 98–99 | High regioselectivity | Expensive catalysts |

| Cu-mediated amination | 55–62 | 85–90 | Cost-effective | Moderate yields |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation or hydrazine-mediated cyclization:

Cyclocondensation of β-Diketones with Hydrazines

A common method involves reacting β-diketones (e.g., 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione) with hydrazine hydrate under reflux (Table 1) .

| Entry | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | β-Diketone + Hydrazine | Reflux in ethanol, 6–8 hr | 60–78% |

| 2 | 2-Acetylnaphthol derivatives | Pyridine/KOH, 50°C | 45–65% |

The amino group is introduced via nucleophilic displacement or reductive amination of intermediates like 5-(naphthalen-2-yl)-1H-pyrazol-3-carbonitrile .

Acylation of the Amino Group

The primary amine undergoes acylation with acyl chlorides (e.g., 2-iodobenzoyl chloride) to form amides, enabling further cyclization into lactams :

Conditions : Dry DCM, 0–5°C, triethylamine .

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones (e.g., 5-chlorothiophenecarboxaldehyde) to yield secondary amines :

Cycloaddition Reactions

The pyrazole ring participates in regioselective [3+2] cycloadditions with dipolarophiles like 2-bromo-3,3,3-trifluoropropene (BTP) under catalyst-free conditions :

Key Features :

Thrombin Inhibition

The amino group reacts covalently with thrombin’s catalytic serine residue (Ser195), forming a stable adduct (Figure 1) :

Key Data :

Anti-inflammatory Activity

Derivatives like 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol show COX-2 inhibition via π-π stacking with Tyr385 and Ser530 residues :

Potency : 70–85% edema inhibition vs. Indomethacin (standard) .

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (1.3 g/cm density) , but decomposes above 200°C. Stability is pH-dependent, with optimal storage at 4°C in anhydrous DMSO .

Comparative Reaction Efficiency

| Reaction Type | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| Acylation | None | 2 hr | 72% | |

| Reductive Amination | NaBH | 6 hr | 65% | |

| Cycloaddition | Catalyst-free | 4 hr | 82% | |

| Hydrazine Cyclization | KOH | 8 hr | 60% |

Challenges and Limitations

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride, exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazole derivatives, which were evaluated against multiple bacterial strains. Notably, some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3d | E. coli | 6.25 |

| 3d | S. aureus | 6.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. For instance, several derivatives have shown promising results in reducing inflammation markers in vitro, suggesting their utility in treating inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antioxidant Properties

Antioxidant activity is another critical application area for 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride. Compounds containing pyrazole rings have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is vital in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Antimicrobial Evaluation

In a recent study published in Der Pharma Chemica, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results demonstrated that compounds derived from 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride exhibited significant antibacterial properties, particularly against Gram-positive bacteria .

Case Study: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound by evaluating its impact on cytokine production in vitro. The findings suggested that it effectively downregulated TNF-alpha and IL-6 levels in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It modulates the activity of enzymes like superoxide dismutase and catalase, leading to reduced oxidative stress and inflammation.

Comparison with Similar Compounds

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds:

3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Similar neuroprotective properties but different structural framework.

Naphthalene derivatives: Share the naphthalene moiety but differ in their biological activities and applications.

The uniqueness of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride lies in its specific combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties.

Biological Activity

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine Hydrochloride

The synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction between naphthalene derivatives and hydrazines, followed by cyclization to form the pyrazole ring. Various synthetic routes have been documented, including one-pot reactions that yield high purity and good yields of the target compound.

Biological Activities

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine can enhance catalase (CAT) activity and reduce malondialdehyde (MDA) levels in vivo, indicating their potential in combating oxidative stress .

2. Inhibition of Enzymatic Activity

The compound has been investigated as a potential inhibitor of thrombin, with studies demonstrating its ability to interact with the catalytic serine residue (Ser195) in thrombin's active site. This interaction leads to transient inhibition of thrombin's activity, which is crucial for anticoagulant therapies .

3. Anticancer Potential

Pyrazole derivatives have been explored for their anticancer properties. Specifically, compounds bearing the pyrazole structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The presence of the naphthalene moiety significantly enhances the biological activity compared to simpler pyrazole structures. Modifications at specific positions on the naphthalene ring can lead to variations in potency against different biological targets .

Case Studies

Several case studies highlight the effectiveness of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride:

Q & A

Q. Basic

- Proton NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH₂ groups (δ 5.8–6.2 ppm).

- Mass Spectrometry (MS) : Confirms molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 280.1).

- X-ray Crystallography : Resolves hydrogen bonding patterns in the hydrochloride salt form .

How can hydrogen bonding networks in the crystal structure be systematically analyzed?

Advanced

Hydrogen bonding is analyzed using SHELX software for crystallographic refinement and graph set analysis (e.g., Etter’s rules). For this compound, the pyrazole NH₂ group forms N–H···Cl hydrogen bonds with the chloride counterion, while naphthalene aromatic C–H groups participate in weaker C–H···π interactions. Graph set descriptors (e.g., R₂²(8)) classify these motifs .

What solvent systems are optimal for recrystallization of the hydrochloride salt?

Basic

Ethanol/water (3:1 v/v) or methanol/diethyl ether mixtures are preferred due to the compound’s moderate solubility in polar protic solvents. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray analysis .

How should researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) require:

- Comparative assays : Validate activity across multiple cell lines (e.g., Jak2 V617F mutant vs. wild-type).

- Selectivity profiling : Use kinase inhibitor panels to rule off-target effects.

- Metabolic stability studies : Assess if hydrochloride salt formation alters pharmacokinetics in vivo .

What methods ensure high purity (>98%) for pharmacological studies?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~11.2%).

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor by-products .

What strategies stabilize this compound in aqueous solutions for in vitro assays?

Q. Advanced

- Buffered Solutions : Use pH 3–4 acetate buffers to prevent free base precipitation.

- Light Sensitivity : Store solutions in amber vials under nitrogen to avoid photodegradation.

- Stability-Indicating HPLC : Track degradation products (e.g., hydrolyzed pyrazole rings) over 24-hour periods .

How do substituents on the pyrazole ring influence biological target affinity?

Advanced

The 3-naphthalenyl group enhances hydrophobic interactions with target proteins (e.g., Jak2’s ATP-binding pocket). Modifications at the 1-position (e.g., methyl or aryl groups) alter steric hindrance and binding kinetics. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., thiophene for naphthalene) can optimize selectivity .

What are the recommended handling and storage protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.